molecular formula C16H12O2 B14417328 2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one CAS No. 85456-46-8

2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one

Cat. No.: B14417328
CAS No.: 85456-46-8
M. Wt: 236.26 g/mol
InChI Key: HNAYJCAGJFUJCC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is an organic compound with a unique structure that combines a methoxyphenyl group and a phenyl group attached to a cyclopropenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxybenzaldehyde with phenylacetylene in the presence of a catalyst such as palladium or copper. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropenone ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

85456-46-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-phenylcycloprop-2-en-1-one

InChI

InChI=1S/C16H12O2/c1-18-13-10-6-5-9-12(13)15-14(16(15)17)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

HNAYJCAGJFUJCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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